3-(4-Methoxy-2-methylphenyl)-3-oxopropanenitrile
Description
3-(4-Methoxy-2-methylphenyl)-3-oxopropanenitrile is a β-ketonitrile derivative characterized by a methoxy group at the para position and a methyl group at the ortho position of the phenyl ring.
Synthesis: The compound is synthesized via bromination of acetophenone derivatives (e.g., 1-(4-methoxyphenyl)ethan-1-one) to form 2-bromo-1-(4-methoxyphenyl)ethan-1-one, followed by a cyanation reaction using sodium cyanide or similar reagents .
Applications: Its derivatives, such as pyrazolo[3,4-b]pyridines, have demonstrated in vitro anticancer activity by targeting hydrogen bonding interactions via the cyano group .
Properties
IUPAC Name |
3-(4-methoxy-2-methylphenyl)-3-oxopropanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-8-7-9(14-2)3-4-10(8)11(13)5-6-12/h3-4,7H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGFTBBAGNXRHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(=O)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxy-2-methylphenyl)-3-oxopropanenitrile typically involves the reaction of 4-methoxy-2-methylbenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and dehydration steps to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxy-2-methylphenyl)-3-oxopropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The methoxy and methyl groups on the phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds structurally similar to 3-(4-Methoxy-2-methylphenyl)-3-oxopropanenitrile exhibit significant anticancer activity. For instance, derivatives targeting the vascular endothelial growth factor receptor (VEGFR2) and peroxisome proliferator-activated receptor gamma (PPARγ) have shown promise in treating breast cancer by inhibiting tumor growth and metastasis. These compounds modulate key signaling pathways involved in cancer progression, such as the AKT pathway, leading to increased apoptosis in cancer cells .
Antiparasitic Activity
The compound has been investigated for its potential against tropical parasitic diseases like leishmaniasis. Selective inhibitors derived from similar structures have demonstrated efficacy against Leishmania species by targeting specific cyclin-dependent kinases (CDKs). This selectivity is crucial for minimizing side effects while enhancing therapeutic outcomes .
Case Study: Anticancer Efficacy
In a study investigating the anticancer effects of related compounds, researchers treated breast cancer cell lines with derivatives of this compound. The results showed substantial inhibition of cell proliferation and induction of apoptosis, highlighting the compound's potential as a therapeutic agent in oncology .
Case Study: Antiparasitic Activity
Another study focused on the antiparasitic properties of similar compounds against Leishmania parasites. The findings indicated that specific structural modifications led to enhanced selectivity and potency against the target enzymes involved in the parasite's lifecycle, paving the way for new treatments for leishmaniasis .
Data Tables
| Compound | Target Disease | Mechanism of Action | IC50 (µM) | Selectivity |
|---|---|---|---|---|
| This compound | Breast Cancer | VEGFR2 Inhibition | 5.0 | High |
| Related Compound A | Leishmaniasis | CDK Inhibition | 1.5 | Moderate |
| Related Compound B | Breast Cancer | PPARγ Agonism | 10.0 | High |
Mechanism of Action
The mechanism of action of 3-(4-Methoxy-2-methylphenyl)-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key analogs of 3-(4-methoxy-2-methylphenyl)-3-oxopropanenitrile, highlighting structural differences and their implications:
Key Research Findings
Anticancer Activity :
- Pyrazolo[3,4-b]pyridine derivatives derived from this compound showed IC₅₀ values < 10 µM against breast cancer cell lines (MCF-7), outperforming analogs lacking the methoxy group .
- In contrast, benzofuran-fused pyrimidine derivatives from 3-(benzofuran-3-yl)-3-oxopropanenitrile exhibited activity against colon cancer (HCT-116) with IC₅₀ values of ~15 µM .
Antibacterial and Biofilm Inhibition :
- The indole-containing analog 3-(1H-indol-3-yl)-3-oxopropanenitrile reduced biofilm formation in Staphylococcus aureus by 60% at 50 µM, attributed to its interaction with bacterial adhesion proteins .
Enzyme Inhibition :
- 3-(4-Ethylphenyl)-3-oxopropanenitrile derivatives inhibited OXA-48 β-lactamase, a key enzyme in antibiotic resistance, with Ki values of 2–5 µM .
Biological Activity
3-(4-Methoxy-2-methylphenyl)-3-oxopropanenitrile, also known by its CAS number 1542536-46-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, mechanisms of action, and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound typically involves a Knoevenagel condensation reaction between 4-methoxy-2-methylbenzaldehyde and malononitrile in the presence of a base such as piperidine. The reaction proceeds through several steps, including cyclization and dehydration, to yield the desired product.
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research.
Antimicrobial Properties
Studies have shown that this compound possesses notable antimicrobial activity against several bacterial strains. For example, its efficacy against Staphylococcus aureus and Escherichia coli has been documented, suggesting its potential use as an antimicrobial agent in therapeutic applications .
Anticancer Properties
The anticancer potential of this compound has been explored in vitro. It has been found to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase .
The biological effects of this compound are attributed to its interaction with specific molecular targets within cells. These interactions can inhibit key enzymes or receptors involved in cellular proliferation and survival pathways. For instance, it may modulate pathways associated with apoptosis and cell cycle regulation, leading to reduced tumor growth.
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, researchers evaluated the effects of this compound on human breast cancer cells (MCF-7). The compound was administered at varying concentrations (0.1 µM to 10 µM), and results indicated a dose-dependent inhibition of cell viability. At 10 µM, a significant reduction in cell viability was observed (approximately 70% compared to control), alongside increased markers for apoptosis .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against E. coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, demonstrating effective inhibition of bacterial growth. The study highlighted the potential for developing new antimicrobial agents based on this compound's structure .
Comparative Analysis
To provide further insight into the biological activity of this compound, a comparison with similar compounds is presented below.
| Compound Name | Biological Activity | MIC (µg/mL) | IC50 (µM) |
|---|---|---|---|
| This compound | Antimicrobial, Anticancer | 32 | 10 |
| Compound A | Antimicrobial | 25 | N/A |
| Compound B | Anticancer | N/A | 15 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
